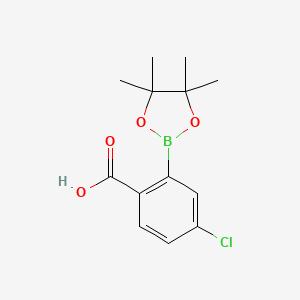![molecular formula C20H11ClN2O4 B2916893 6-(2-Chloro-5-nitrophenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 166659-01-4](/img/structure/B2916893.png)
6-(2-Chloro-5-nitrophenyl)benzo[d][2]benzazepine-5,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-(2-Chloro-5-nitrophenyl)benzodbenzazepine-5,7-dione” is a benzazepine derivative. Benzazepines are seven-membered heterocyclic compounds containing nitrogen. They form the core structure of many pharmaceutical drugs, including some benzodiazepines .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzazepine core, with a nitro group (-NO2) and a chloro group (-Cl) attached to the phenyl ring. The dione indicates the presence of two carbonyl groups (C=O) in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用
Dopamine D1 Receptor Antagonism
This compound has been identified as a Dopamine D1 Receptor (D1R) antagonist . It has shown potential in neuroscience research for its ability to modulate dopamine signaling, which is crucial for understanding and treating neurological disorders such as Parkinson’s disease and schizophrenia.
Structure-Activity Relationship (SAR) Studies
The compound serves as a template for SAR studies to understand the tolerance of the benzazepine framework for various substituent groups . This is vital for the design of new compounds with improved selectivity and pharmacokinetic properties.
Pharmacological Tool Development
As a pharmacological tool, this compound helps in the exploration of the biochemical pathways involved in dopamine receptor signaling . It aids in the development of drugs with better efficacy and fewer side effects.
Drug Development
The compound’s structural framework is used in drug development, particularly in the synthesis of analogs that can interact with specific receptors or enzymes. This is a key step in the creation of new therapeutic agents.
Biochemical Research
In biochemistry, the compound is used to study enzyme-substrate interactions and the effects of chemical modifications on biological molecules . This research can lead to the discovery of novel biochemical pathways.
Molecular Biology Applications
Molecular biologists use this compound to investigate the molecular mechanisms of diseases and to develop targeted therapies . It is particularly useful in the study of genetic factors that influence receptor function.
Each of these applications demonstrates the versatility of “6-(2-Chloro-5-nitrophenyl)benzodbenzazepine-5,7-dione” in scientific research, contributing to advancements in multiple fields of study.
作用機序
The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For example, benzazepine derivatives like benzodiazepines work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
将来の方向性
特性
IUPAC Name |
6-(2-chloro-5-nitrophenyl)benzo[d][2]benzazepine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN2O4/c21-17-10-9-12(23(26)27)11-18(17)22-19(24)15-7-3-1-5-13(15)14-6-2-4-8-16(14)20(22)25/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDPXZACBPFSDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chloro-5-nitrophenyl)benzo[d][2]benzazepine-5,7-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

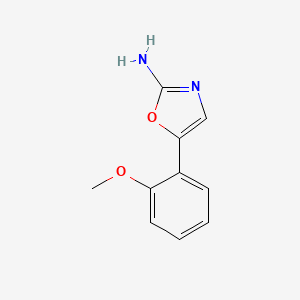

![Ethyl (Z)-2-cyano-3-[4-(2,5-dioxopyrrol-1-yl)phenyl]prop-2-enoate](/img/structure/B2916815.png)


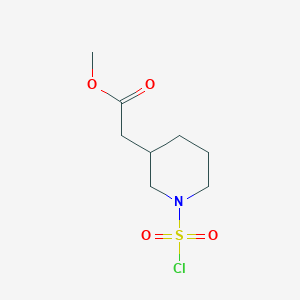
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2916820.png)
![3-(4-chlorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2916822.png)
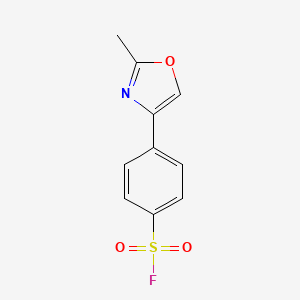

![8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2916828.png)
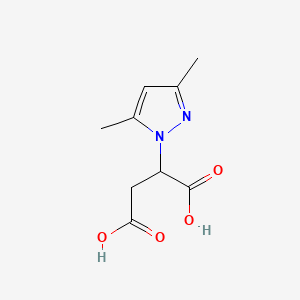
![3-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2916832.png)
